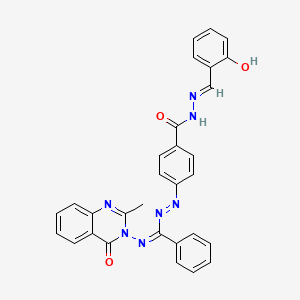
4-Methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ZRZ3G87GOR, also known as 4-methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid, is a compound with the molecular formula C8H12O3 and a molecular weight of 156.1791 This compound is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring
Métodos De Preparación
The synthesis of 4-methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxirane ring. The reaction conditions typically include the use of strong acids or bases, such as sulfuric acid or sodium hydroxide, to facilitate the cyclization process. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Análisis De Reacciones Químicas
4-methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Aplicaciones Científicas De Investigación
4-methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 4-methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound’s oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This reactivity is exploited in various applications, including the development of enzyme inhibitors and other bioactive molecules.
Comparación Con Compuestos Similares
4-methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid can be compared with other similar compounds, such as:
Epoxides: Compounds containing an oxirane ring, which share similar reactivity and applications.
Cyclohexane derivatives: Compounds with a cyclohexane ring structure, which may have different functional groups attached.
Carboxylic acids: Compounds with a carboxylic acid group, which exhibit similar chemical reactivity.
The uniqueness of this compound lies in its bicyclic structure, which combines the reactivity of both the oxirane ring and the carboxylic acid group, making it a versatile compound for various applications.
Propiedades
Número CAS |
1843-26-1 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-4-2-6-7(11-6)3-5(4)8(9)10/h4-7H,2-3H2,1H3,(H,9,10) |
Clave InChI |
KPOXQAKDFUYNFA-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2C(O2)CC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-N-[(1S,2R)-3-[[(3S,6S)-4,7-dioxo-6-sec-butyl-12-oxa-5,8-diazabicyclo[11.2.2]heptadeca-1(15),13,16-trien-3-yl]amino]-2-hydroxy-1-[(4-hydroxyphenyl)methyl]propyl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B12736596.png)












